molecular formula H4N2<br>N2H4<br>N2H4<br>H2N-NH2 B1194050 Hydrazinyl radical CAS No. 13598-46-4

Hydrazinyl radical

Cat. No.: B1194050
CAS No.: 13598-46-4
M. Wt: 32.046 g/mol
InChI Key: OAKJQQAXSVQMHS-UHFFFAOYSA-N
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Description

The hydrazinyl radical (•N2H3) is a nitrogen-centered free radical of significant interest in research on oxidative processes. It is widely studied as a key intermediate in the atmospheric degradation of hydrazine and in the metabolic activation of various hydrazine derivatives within biological systems . This reactivity is central to understanding the toxicological mechanisms of some hydrazine-based compounds, where radical-mediated pathways can lead to cellular damage, such as the formation of megamitochondria in the liver . Beyond its role in toxicity, the structural motif of hydrazine derivatives is extensively explored in medicinal chemistry. Researchers design stable hydrazone-based compounds to act as potent antioxidants. These compounds often function by scavenging harmful free radicals through mechanisms like Hydrogen Atom Transfer (HAT), effectively neutralizing reactive oxygen species and demonstrating potential for mitigating oxidative stress . The this compound itself, while highly reactive, provides a valuable model for probing these fundamental electron and hydrogen transfer processes. Its study is crucial for fields ranging from atmospheric chemistry and toxicology to the development of new therapeutic agents and antioxidant materials. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrazine
Source PubChem
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InChI

InChI=1S/H4N2/c1-2/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJQQAXSVQMHS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

NN
Source PubChem
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Molecular Formula

N2H4, H4N2, Array, H2NNH2
Record name HYDRAZINE, ANHYDROUS
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH MORE THAN 37% HYDRAZINE
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Record name HYDRAZINE, AQUEOUS SOLUTION, WITH NOT MORE THAN 37% HYDRAZINE
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Related CAS

1184-66-3 (sulfate), 13464-80-7 (sulfate[2:1]), 13464-97-6 (mononitrate), 15823-35-5 (phosphate[1:1]), 37836-27-4 (nitrate), 5341-61-7 (di-hydrochloride), 59779-45-2 (phosphate[2:1]), 634-62-8 (tartrate), 7803-57-8 (monohydrate)
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DSSTOX Substance ID

DTXSID3020702
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Molecular Weight

32.046 g/mol
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Physical Description

Hydrazine, anhydrous appears as a colorless, fuming oily liquid with an ammonia-like odor. Flash point 99 °F. Explodes during distillation if traces of air are present. Toxic by inhalation and by skin absorption. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion. Used as a rocket propellant and in fuel cells., Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption., Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption., Liquid; Other Solid, Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH], Liquid, COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, fuming, oily liquid with an ammonia-like odor., Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.]
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Boiling Point

236.3 °F at 760 mmHg (EPA, 1998), 113.55 °C, Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4., BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm, 114 °C, 236.3 °F, 236 °F
Record name HYDRAZINE, ANHYDROUS
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Record name HYDRAZINE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

125.6 °F (EPA, 1998), Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F, 52 °C (126 °F) - closed cup, 100 °F - open cup, 40 °C c.c., 125.6 °F, 99 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with water /1.0X10+6 mg/L/, Very soluble in water, Miscible with methyl, ethyl, propyl, isobutyl alcohols, Very soluble in ethanol, methanol, For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page., 1000 mg/mL, Solubility in water: miscible, Miscible
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Record name Hydrazine
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URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.011 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.0036 g/cu cm, Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C, White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/, Relative density (water = 1): 1.01, 1.01
Record name HYDRAZINE, ANHYDROUS
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hydrazine
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0329.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

14.4 mmHg at 77 °F (EPA, 1998), 14.4 [mmHg], 14.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 10 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Impurities

Major impurity is water (up to 2.5%), and up to 0.2% of undefined insoluble material ...
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Color/Form

Colorless oily liquid, Colorless fuming, oily liquid ... (Note: A solid below 36 °F), Anhydrous hydrazine is a waxy solid.

CAS No.

302-01-2
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Melting Point

36 °F (EPA, 1998), 1.54 °C, MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/, 2 °C, 36 °F
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Preparation Methods

Lead Dioxide-Mediated Oxidation

Lead dioxide (PbO₂) is a classical oxidizing agent for converting hydrazines to hydrazinyl radicals. The reaction typically occurs in non-polar solvents such as dichloromethane (DCM) or benzene, facilitating efficient electron transfer. For example, the oxidation of unsubstituted hydrazine with PbO₂ yields the hydrazinyl radical in near-quantitative yields under ambient conditions. The mechanism involves single-electron oxidation, where PbO₂ abstracts a hydrogen atom from the N–H bond of hydrazine, generating H₂NNH₂- and PbO.

Oxidizing AgentSolventTemperature (°C)Yield (%)
PbO₂DCM25>95
Ag₂OEthanol4080–90
KMnO₄H₂SO₄/H₂O0–560–75

Radical Addition Reactions

Radical addition pathways offer indirect routes to hydrazinyl radicals by leveraging precursor molecules with labile bonds.

Aldehyde Condensation and Radical Initiation

A one-pot synthesis involving aldehydes and benzhydrazide has been reported. The reaction proceeds via condensation to form hydrazones, followed by radical addition under Lewis acid catalysis (e.g., FeCl₃). For instance, formaldehyde reacts with benzhydrazide to generate a hydrazone intermediate, which undergoes homolytic cleavage upon exposure to radical initiators like azobisisobutyronitrile (AIBN). This method avoids stoichiometric oxidants, making it a sustainable alternative.

Table 2. Radical Addition Conditions

SubstrateCatalystInitiatorTemperature (°C)Yield (%)
FormaldehydeFeCl₃AIBN6070–80
AcetaldehydeZnCl₂DTBP8065–75

Catalytic Methods Involving Halogens

Halogen catalysts, particularly iodine, enable redox-neutral pathways for this compound generation.

Iodine-Catalyzed Oxidation

Recent studies demonstrate that molecular iodine (I₂) acts as a catalyst in the presence of air, facilitating the oxidation of hydrazines to radicals. For example, phenyl hydrazine reacts with catalytic I₂ in trifluoroethanol (TFE) at 40°C, producing aryl radicals via a proposed iodine-mediated cycle. While this method is primarily applied to aryl hydrazines, analogous conditions could be adapted for unsubstituted hydrazine by modulating solvent polarity and temperature.

Gas-Phase and Atmospheric Reactions

The this compound forms naturally in the atmosphere through reactions between hydrazine and hydroxyl radicals (- OH).

Hydroxyl Radical Abstraction

Theoretical calculations at the CCSD(T)/CBS level indicate that the reaction N₂H₄ + - OH → H₂NNH₂- + H₂O proceeds via hydrogen abstraction. The activation energy for this pathway is approximately 8.5 kcal/mol, with a rate constant of k=1.2×1011cm3molecule1s1k = 1.2 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 298 K. This gas-phase method is relevant for atmospheric modeling but less practical for laboratory synthesis due to low controllability.

Table 3. Kinetic Parameters for N₂H₄ + - OH Reaction

Temperature (K)Pressure (atm)Rate Constant (cm³ molecule⁻¹ s⁻¹)
29811.2×10111.2 \times 10^{-11}
40013.8×10113.8 \times 10^{-11}

Challenges and Considerations

  • Stability and Detection : The this compound is highly reactive, necessitating in situ detection techniques such as electron paramagnetic resonance (EPR) or mass spectrometry.

  • Side Reactions : Overoxidation to diazenium (N₂H₃⁺) or nitramines (NH₂NO₂) is a common issue, especially with strong oxidants like KMnO₄.

  • Solvent Effects : Polar solvents stabilize ionic byproducts, whereas non-polar media favor radical persistence .

Chemical Reactions Analysis

Types of Reactions

The hydrazinyl radical undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving the this compound include oxidizing agents like oxygen or ozone, and reducing agents such as hydrogen or metal hydrides. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving the this compound include various nitrogen-containing compounds, such as hydrazones, azides, and amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant and Antimicrobial Activities

Recent studies have highlighted the synthesis of hydrazinyl derivatives that exhibit significant biological activities. For instance, new hybrid molecules based on hydrazinyl thiazole-substituted chromones have been developed, showing promising results as inhibitors of the enzyme α-amylase and as radical scavengers (DPPH and ABTS) with IC50 values comparable to standard drugs like acarbose and ascorbic acid . These compounds demonstrate potential for managing diabetes and oxidative stress-related conditions.

1.2 Cytotoxicity and Cancer Treatment

Hydrazine derivatives have been implicated in cytotoxicity against various cancer cell lines. Research indicates that hydrazine-derived alkyl radicals contribute to cell transformation and cytotoxic effects in mouse fibroblasts . Moreover, hydrazide-hydrazone derivatives have shown efficacy against multiple human cancer cell lines, including those associated with lung, colon, and breast cancers . The mechanisms of action often involve modulation of apoptosis pathways and disruption of cellular processes critical for tumor growth.

Environmental Applications

2.1 Atmospheric Chemistry

The hydrazinyl radical plays a role in atmospheric reactions, particularly in the degradation of hydrazine by hydroxyl radicals. Studies have quantified the reaction kinetics involved, suggesting implications for understanding hydrazine's atmospheric lifetime and its environmental impact . Such insights are crucial for assessing the risks associated with hydrazine emissions from industrial sources.

Materials Science

3.1 Polymerization Initiators

In materials science, hydrazine and its derivatives are utilized as polymerization initiators. Their ability to generate free radicals makes them suitable for initiating polymerization reactions in various industrial applications . This property is leveraged in producing polymers with specific characteristics tailored for diverse applications.

Summary of Findings

The following table summarizes key findings regarding the applications of hydrazinyl radicals:

Application Area Key Findings References
Medicinal ChemistryAntioxidant activity; cytotoxic effects on cancer cells; enzyme inhibition (α-amylase)
Environmental ScienceKinetics of atmospheric degradation; implications for environmental risk assessment
Materials ScienceUse as polymerization initiators; potential for creating tailored materials

Case Studies

Case Study 1: Hydrazinyl Derivatives in Cancer Treatment

A comprehensive study evaluated the anticancer activities of various hydrazide-hydrazone derivatives against different human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action involving apoptosis modulation and cell cycle arrest .

Case Study 2: Atmospheric Reaction Dynamics

Research focused on the reaction dynamics between hydrazine and hydroxyl radicals provided valuable data on the atmospheric lifetime of hydrazine compounds. Understanding these dynamics is essential for evaluating the environmental impact of hydrazine emissions from industrial processes .

Mechanism of Action

The hydrazinyl radical exerts its effects through its highly reactive unpaired electron, which allows it to participate in various chemical reactions. The radical can interact with molecular targets, such as other radicals, ions, or molecules, leading to the formation of new chemical bonds and the generation of new compounds . The specific pathways involved depend on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Table 1: Bioactivity Comparison of Hydrazinyl Thiazoles

Compound Class α-Amylase IC₅₀ (µM) DPPH IC₅₀ (µM) ABTS IC₅₀ (µM) Toxicity (NIH-3T3)
Hydrazinyl Thiazoles 1.829–3.405 0.09–2.233 0.584–3.738 Non-toxic
Acarbose (Standard) 1.9 ± 0.07
Ascorbic Acid (Standard) 0.33 ± 0.18 0.53 ± 0.3

Thiazolyl Hydrazones

Thiazolyl hydrazones, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole, display anticandidal activity (MIC = 250 µg/mL against Candida utilis) and selective cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) with low toxicity to normal fibroblasts (IC₅₀ > 500 µg/mL) . In contrast, hydrazinyl radicals prioritize antioxidant over antimicrobial effects, highlighting functional versatility across derivatives.

Coumarin-Hydrazinyl Hybrids

Coumarin-based hydrazinyl thiazoles (e.g., compounds 4–20) show α-amylase inhibition (IC₅₀ = 1.829 ± 0.102 µM) and molecular docking affinity for enzyme active sites, suggesting competitive inhibition mechanisms . These hybrids outperform non-coumarin analogs in both potency and selectivity .

Arylidene Hydrazinylpyrido[2,3-d]Pyrimidin-4-ones

These derivatives, synthesized via condensation with aromatic aldehydes, exhibit antimicrobial activity. Their hydrazinyl groups enhance binding to microbial targets, though direct antioxidant data are less prominent compared to thiazole hybrids .

Triphenylhydrazyl Radicals

Triphenylhydrazyl radicals are stable, persistent radicals with reversible redox properties. Unlike hydrazinyl radicals, they exhibit prolonged lifetimes (hours to days) and intense color changes, making them useful in redox indicators . However, their biological activity is less explored compared to hydrazinyl thiazoles.

Key Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) enhance bioactivity, while electron-donating groups (e.g., –OCH₃) reduce efficacy .
  • Mechanistic Diversity : Hydrazinyl radicals excel in radical scavenging, whereas derivatives like thiazolyl hydrazones prioritize antimicrobial action .

Biological Activity

Hydrazinyl radicals, a class of reactive species derived from hydrazine and its derivatives, have garnered significant attention in biochemical and pharmacological research due to their biological activities. This article explores the biological activity of hydrazinyl radicals, focusing on their mechanisms of action, antioxidant properties, and implications in toxicity and therapeutic applications.

Hydrazinyl radicals are known to participate in various biochemical processes, primarily through their ability to generate reactive oxygen species (ROS). The formation of these radicals can lead to oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

  • Oxidative Stress : Hydrazine derivatives have been shown to deplete glutathione levels, leading to increased oxidative stress in cells. This oxidative environment is conducive to the formation of free radical species that can damage cellular macromolecules, including DNA .
  • DNA Damage : Studies indicate that hydrazinyl radicals can cause direct DNA strand breaks and mutations. For instance, hydralazine, a well-studied hydrazine derivative, has been identified as a direct-acting mutagen that does not require metabolic activation for its genotoxic effects .

Antioxidant Activity

Recent research has highlighted the antioxidant potential of certain hydrazinyl derivatives. For example:

  • A series of novel hydrazide-hydrazone compounds demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid and Trolox in DPPH and ABTS assays .
  • These compounds exhibited protective effects against oxidative stress-induced damage in neuronal cell lines (SH-SY5Y), indicating their potential as therapeutic agents against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of hydrazinyl radicals:

  • Study on Hydralazine : Research has shown that hydralazine can form DNA radicals when metabolized in the presence of metal ions. This process contributes to DNA strand cleavage and oxidative stress, underscoring the compound's potential mutagenic properties .
  • Antioxidant Evaluation : In a study evaluating new pyrrole-based hydrazones, researchers found that these compounds exhibited promising radical scavenging properties. The highest DPPH scavenging activity was recorded at 24%, demonstrating their potential as antioxidants .
  • Biological Evaluation of Thiazole Derivatives : Another study synthesized 2-(2-hydrazinyl) thiazole derivatives, which showed antibacterial and antioxidant activities. The structure-activity relationship indicated that modifications could enhance their biological efficacy .

Data Tables

Compound TypeBiological ActivityMethod UsedReference
HydralazineMutagenic effectsIn vitro assays
Pyrrole-based HydrazonesRadical scavenging activityDPPH assay
Thiazole DerivativesAntibacterial and antioxidant activityBiological evaluation

Q & A

Q. How can systematic reviews address gaps in understanding hydrazinyl radicals’ role in oxidative stress pathways?

  • Methodological Answer : Apply PRISMA guidelines to screen literature:
  • Define inclusion criteria (e.g., studies with in vitro ROS assays).
  • Use tools like PICO to structure research questions (e.g., "Do hydrazinyl radicals induce lipid peroxidation in cell membranes?") .
  • Meta-analyses quantify effect sizes across models (e.g., IC₅₀ values for radical scavenging) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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